Cas no 1707375-67-4 (1-Phenyl-5-piperidin-4-yl-1H-[1,2,3]triazole-4-carboxylic acid methyl ester)
1-Phenyl-5-piperidin-4-yl-1H-[1,2,3]triazole-4-carboxylic acid methyl ester Chemical and Physical Properties
Names and Identifiers
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- 1-Phenyl-5-piperidin-4-yl-1H-[1,2,3]triazole-4-carboxylic acid methyl ester
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- Inchi: 1S/C15H18N4O2/c1-21-15(20)13-14(11-7-9-16-10-8-11)19(18-17-13)12-5-3-2-4-6-12/h2-6,11,16H,7-10H2,1H3
- InChI Key: VUWCFHCXDUADGL-UHFFFAOYSA-N
- SMILES: N1(C2=CC=CC=C2)C(C2CCNCC2)=C(C(OC)=O)N=N1
1-Phenyl-5-piperidin-4-yl-1H-[1,2,3]triazole-4-carboxylic acid methyl ester Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Chemenu | CM508756-1g |
Methyl1-phenyl-5-(piperidin-4-yl)-1H-1,2,3-triazole-4-carboxylate |
1707375-67-4 | 97% | 1g |
$480 | 2022-09-29 |
1-Phenyl-5-piperidin-4-yl-1H-[1,2,3]triazole-4-carboxylic acid methyl ester Related Literature
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Manickam Bakthadoss,Tadiparthi Thirupathi Reddy,Vishal Agarwal,Duddu S. Sharada Chem. Commun., 2022,58, 1406-1409
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Chen-Yu Chien,Sheng-Sheng Yu Chem. Commun., 2020,56, 11949-11952
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Saeideh Mirfakhraei,Malak Hekmati,Fereshteh Hosseini Eshbala,Hojat Veisi New J. Chem., 2018,42, 1757-1761
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Ross Harder,David C. Dunand,Ian McNulty Nanoscale, 2017,9, 5686-5693
Additional information on 1-Phenyl-5-piperidin-4-yl-1H-[1,2,3]triazole-4-carboxylic acid methyl ester
1-Phenyl-5-piperidin-4-yl-1H-[1,2,3]triazole-4-carboxylic acid methyl ester: A Comprehensive Overview
1-Phenyl-5-piperidin-4-yl-1H-[1,2,3]triazole-4-carboxylic acid methyl ester, with the CAS number 1707375-67-4, is a compound of significant interest in the fields of organic chemistry and pharmaceutical research. This compound is characterized by its unique structure, which combines a triazole ring system with a piperidine moiety and a phenyl group. The triazole ring, a five-membered heterocycle containing three nitrogen atoms, is known for its stability and versatility in various chemical reactions. The presence of the piperidine group adds further complexity to the molecule, enhancing its potential for interaction with biological targets.
The synthesis of this compound typically involves multi-step processes, often utilizing click chemistry principles. The incorporation of the triazole ring is often achieved through the Huisgen cycloaddition reaction, which provides a robust method for forming 1,2,3-triazoles. The methyl ester group at the 4-position of the triazole ring suggests that this compound may have been designed with specific solubility or bioavailability considerations in mind. The phenyl group attached to the triazole further diversifies the compound's chemical properties, potentially influencing its pharmacokinetic profile.
Recent studies have highlighted the potential of 1H-[1,2,3]triazole-based compounds in drug discovery. For instance, researchers have explored their applications as inhibitors of various enzymes and receptors involved in disease pathways. The piperidine moiety in this compound may contribute to its ability to modulate these targets by providing a rigid yet flexible framework for molecular interactions. Additionally, the methyl ester group could serve as a site for further functionalization or as a prodrug moiety, allowing for controlled release or enhanced delivery mechanisms.
In terms of applications, this compound has shown promise in preliminary biological assays. Its ability to interact with specific protein targets suggests potential uses in therapeutic areas such as oncology or neurodegenerative diseases. Furthermore, the structural features of this compound make it an attractive candidate for use in materials science applications, such as in the development of advanced polymers or sensors. The phenyl group's aromaticity could also play a role in electronic properties if incorporated into such materials.
From an analytical standpoint, this compound can be characterized using a variety of techniques. High-resolution mass spectrometry (HRMS) provides precise molecular weight confirmation, while nuclear magnetic resonance (NMR) spectroscopy offers detailed insights into its structural arrangement. X-ray crystallography can further elucidate its three-dimensional conformation, which is critical for understanding its interactions with biological systems.
The development of efficient synthetic routes for this compound remains an active area of research. Chemists are continually seeking to optimize reaction conditions to improve yield and reduce costs while maintaining high purity levels. Green chemistry principles are increasingly being incorporated into these efforts to minimize environmental impact and promote sustainability.
In conclusion, 1-Phenyl-5-piperidin-4-yl-1H-[1,2,3]triazole-4-carboxylic acid methyl ester represents a fascinating example of modern organic synthesis and drug design. Its unique structure and functional groups position it as a valuable tool in both academic research and industrial applications. As ongoing studies continue to uncover new insights into its properties and potential uses, this compound is likely to remain at the forefront of chemical innovation.
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